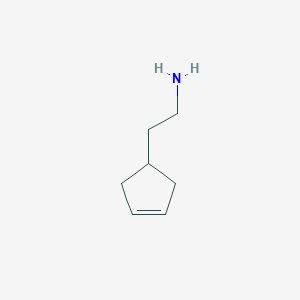
2-(Cyclopent-3-en-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-3-en-1-yl)ethan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclopentene ring attached to an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-en-1-yl)ethan-1-amine typically involves the reaction of cyclopent-3-en-1-yl derivatives with ethylamine under controlled conditions. One common method involves the use of cyclopent-3-en-1-yl bromide, which reacts with ethylamine in the presence of a base such as sodium hydroxide to yield the desired amine compound. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopent-3-en-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
2-(Cyclopent-3-en-1-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the cyclopentene ring may interact with hydrophobic regions of proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)ethan-1-amine
- 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride
- 2-(1-Cyclohexenyl)ethylamine
Uniqueness
This compound is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
2-cyclopent-3-en-1-ylethanamine |
InChI |
InChI=1S/C7H13N/c8-6-5-7-3-1-2-4-7/h1-2,7H,3-6,8H2 |
Clé InChI |
KECVNUNEGBLHFH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


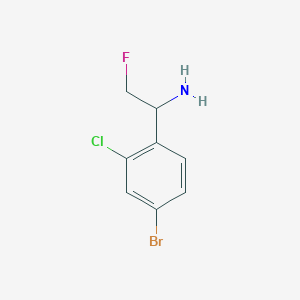
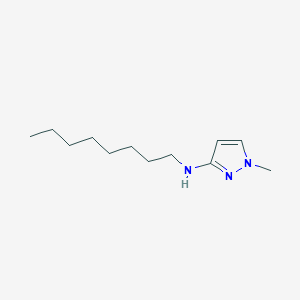
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)


![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
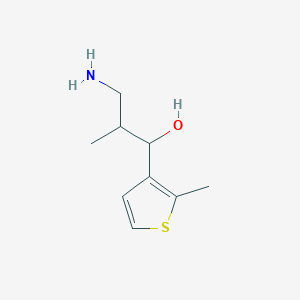
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
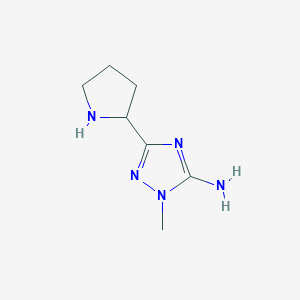
![5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13219458.png)
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)


